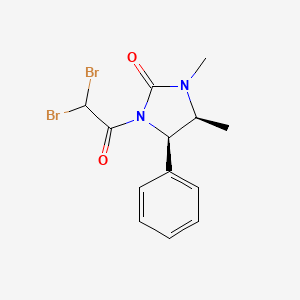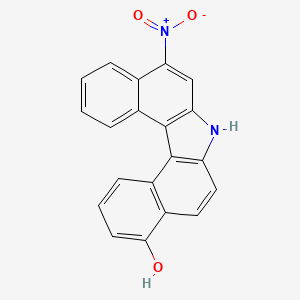
4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole is a heterocyclic aromatic compound with a complex structure that includes two benzene rings fused to a nitrogen-containing five-membered ring. This compound is known for its potent mutagenic and carcinogenic properties .
準備方法
The synthesis of 4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole involves multiple steps. One common method includes the nitration of 7H-dibenzo(c,g)carbazole followed by hydroxylation. The reaction conditions typically involve the use of strong acids like nitric acid for nitration and bases for hydroxylation . Industrial production methods are less common due to the compound’s limited demand and its hazardous nature .
化学反応の分析
4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur, especially at the nitro group, using reagents like halogens or sulfonic acids.
科学的研究の応用
4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
作用機序
The mechanism of action of 4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole involves its interaction with DNA, leading to the formation of DNA adducts. This interaction is facilitated by enzymes such as CYP1A1, CYP1A2, and CYP1B1, which hydroxylate the compound at specific sites . The resulting DNA adducts can cause mutations and potentially lead to cancer .
類似化合物との比較
4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole is similar to other polycyclic aromatic hydrocarbons like:
7H-Dibenzo(c,g)carbazole: This compound shares a similar structure but lacks the hydroxyl and nitro groups.
Carbazole: A simpler structure with only the nitrogen-containing ring fused to two benzene rings.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon known for its carcinogenic properties.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical behavior and biological activity .
特性
CAS番号 |
188970-84-5 |
|---|---|
分子式 |
C20H12N2O3 |
分子量 |
328.3 g/mol |
IUPAC名 |
15-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-7-ol |
InChI |
InChI=1S/C20H12N2O3/c23-18-7-3-6-14-12(18)8-9-15-19(14)20-13-5-2-1-4-11(13)17(22(24)25)10-16(20)21-15/h1-10,21,23H |
InChIキー |
YYUVNGQZBFTHEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=C(N3)C=CC5=C4C=CC=C5O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


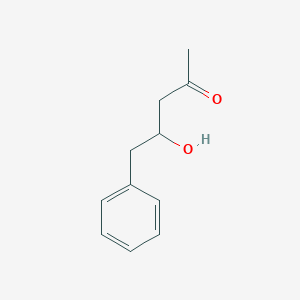
![4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde](/img/structure/B14256215.png)
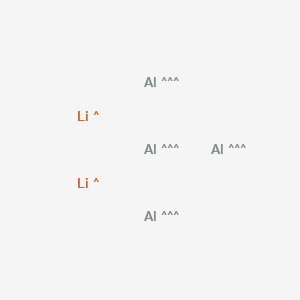
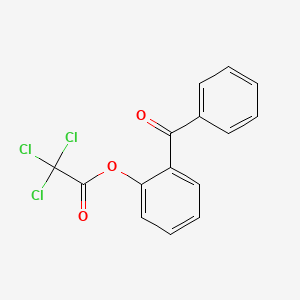
![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)
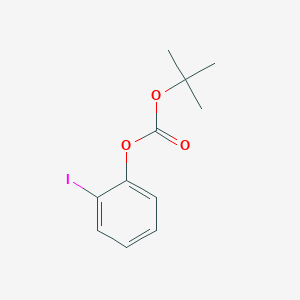
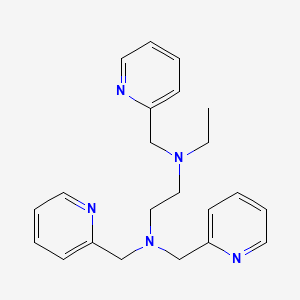
![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
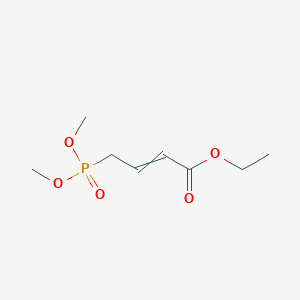
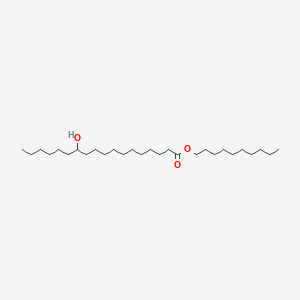
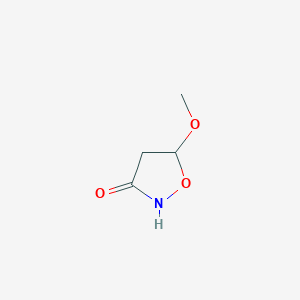
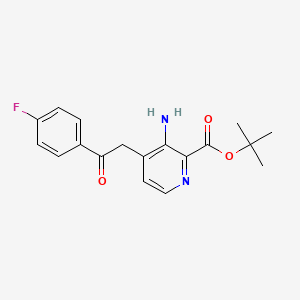
![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
